Cas no 976-71-6 (Canrenone)

Canrenone
is an intermediate of spironolactone, which is itself an aldosterone antagonist. It is a drug used for the treatment of edema in heart failure and ascites in liver cirrhosis< Br>
Canrenone structure
Canrenone structure
Canrenone
976-71-6
C22H28O3
340.455926895142
MFCD00071735
40437
13789

Canrenone Properties

Names and Identifiers

    • Canrenone
    • 1 WEEK
    • ALDADIENE
    • CANRENONE-D4
    • phanurane
    • (17α)-17-Hydroxy-3-oxopregna-4,6-diene-21-carboxylic acid γ-lactone
    • NSC 261713
    • 17-hydroxy-3-oxo-17a-pregna-4,6-diene-21-carboxylic acid gamma-lactone
    • Luvion
    • Aldadiene (VAN)
    • Canrenonum [INN-Latin]
    • Canrenone [USAN:INN]
    • Canrenona [INN-Spanish]
    • 11614 R.P
    • Spironolactone Related Compound A
    • 78O20X9J0U
    • DSSTox_RID_81231
    • DSSTox_CID_25930
    • DSSTox_GSID_45930
    • Canrenonum
    • Canrenona
    • 17α-Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone (6CI, 7CI, 8CI)
    • Spiro[17H-cyclopenta[a]phenanthrene-17,2′(5′H)-furan], pregna-4,6-diene-21-carboxylic acid deriv. (ZCI)
    • 11614 R.P.
    • 17-Hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid lactone
    • 17-Hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone
    • 17α-(2-Carboxyethyl)-17β-hydroxyandrosta-4,6-dien-3-one lactone
    • 17β-Hydroxy-3-oxopregna-4,6-diene-21-carboxylic acid
    • 20-Spiroxa-4,6-diene-3,21-dione
    • 3-(17β-Hydroxy-3-oxoandrosta-4,6-dien-17α-yl)propionic acid lactone
    • 3-(17β-Hydroxy-3-oxoandrosta-4,6-dien-17α-yl)propionic acid γ-lactone
    • 3-(3-Oxo-17β-hydroxy-4,6-androstadien-17α-yl)propionic acid γ-lactone
    • 3′-(3-Oxo-17β-hydroxyandrosta-4,6-dien-17α-yl)-propionic acid lactone
    • SC 9376
    • Spirolactone SC 14266
    • 3',4'-Dihydrospiro[androst-4,6-diene-17,2'(5'H)-furan]-3,5'-dione (Canrenone)
    • Canrenona (INN-Spanish)
    • BBL010921
    • STK801874
    • Spironolactone metabolite m1
    • Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone, (17alpha)-
    • Canrenone, >=97% (HPLC)
    • Spiro(17H-cyclopenta(a)phenanthrene-17,2'(5'H)-furan), pregna-4,6-diene-21-carboxylic acid deriv.
    • 17alpha-Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone
    • EN300-123063
    • Z1546624239
    • CANRENONE [WHO-DD]
    • 3-(17b-Hydroxy-3-oxoandrosta-4,6-dien-17a-yl)propionic acid lactone
    • Tox21_111451
    • Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone (17alpha)-
    • CANRENONE [INN]
    • Q5033475
    • s5273
    • CCG-220962
    • NCGC00095148-01
    • DB12221
    • D03363
    • AB00825212-04
    • NCGC00263479-06
    • 3'-(3-Oxo-17b-hydroxyandrosta-4,6-dien-17a-yl)-propionic acid lactone
    • 3-(17b-Hydroxy-3-oxoandrosta-4,6-dien-17a-yl)propionic acid g-lactone
    • NS00010904
    • Tox21_111451_1
    • BCP10925
    • MLS001304014
    • (1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione
    • (1'S,2R,2'R,10'R,11'S,15'S)-2',15'-dimethylspiro[oxolane-2,14'-tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecane]-6',8'-diene-5,5'-dione
    • 2R)-3,4-DIHYDRO-5H-SPIRO(ANDROST-4,6-DIENE-17,2-FURAN)-3,5-DIONE
    • 17-Hydroxy-3-oxo-17a-pregna-4,6-diene-21-carboxylic acid lactone
    • NCGC00263479-01
    • (8R,9S,10R,13S,14S,17R)-10,13-dimethyl-1,8,9,10,11,12,13,14,15,16-decahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione
    • SC-9376
    • CANRENONE (MART.)
    • CHEBI:135445
    • HY-B1438
    • Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone (17.alpha.)-
    • (1'S,2R,2'R,10'R,11'S,15'S)-2',15'-dimethylspiro(oxolane-2,14'-tetracyclo(8.7.0.0^(2,7).0^(11,15))heptadecane)-6',8'-diene-5,5'-dione
    • HMS2090K21
    • 17-Hydroxy-3-oxo-17alpha-pregna-4,6-diene-21-carboxylic acid gamma-lactone
    • SPIRONOLACTONE IMPURITY F [EP IMPURITY]
    • D95826
    • SMR000539206
    • Canrenone (USAN)
    • DTXCID1025930
    • CANRENONE [USAN]
    • SCHEMBL19560
    • 17.alpha.-(2-Carboxyethyl)-17.beta.-hydroxyandrosta-4,6-dien-3-one lactone
    • SC-9376Canrenone
    • 17a-(2-Carboxyethyl)-17b-hydroxyandrosta-4,6-dien-3-one lactone
    • MLS001304154
    • NCGC00263479-02
    • CAS-976-71-6
    • DTXSID3045930
    • 17alpha-(2-Carboxyethyl)-17beta-hydroxyandrosta-4,6-dien-3-one lactone
    • CHEMBL1463345
    • 6-diene-21-carboxylic acid ?-lactone
    • AS-13160
    • 11614 R. P.
    • 17alpha-Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone (8CI)
    • EC 213-554-5
    • 3-(3-Oxo-17b-hydroxy-4,6-androstadien-17a-yl)propionic acid g-lactone
    • NSC-261713
    • Spiro[17H-cyclopenta[a]phenanthrene-17,2'(5'H)-furan], pregna-4,6-diene-21-carboxylic acid deriv.
    • HMS3715A05
    • 17-Hydroxy-3-oxo-17a-pregna-4,6-diene-21-carboxylic acid g-lactone
    • Canrenon
    • BRN 0046602
    • CANRENONE [MI]
    • SR-01000813823
    • Canrenone, European Pharmacopoeia (EP) Reference Standard
    • SPIRONOLACTONE IMPURITY F (EP IMPURITY)
    • AKOS005622473
    • CS-0013142
    • MFCD00071735
    • MLS001163777
    • (10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
    • Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone,(17a)-
    • 17b-Hydroxy-3-oxopregna-4,6-diene-21-carboxylic acid
    • HMS2870D16
    • AB00825212-06
    • Canrenonum (INN-Latin)
    • AC-1323
    • CANRENONE [MART.]
    • Aldadiene;SC9376;SC14266
    • 17-Hydroxy-3-oxo-17.alpha.-pregna-4,6-diene-21-carboxylic acid lactone
    • (8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
    • Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone, (17.alpha.)-
    • UNII-78O20X9J0U
    • 5-17-11-00476 (Beilstein Handbook Reference)
    • 17-Hydroxy-3-oxo-17alpha-pregna-4,6-diene-21-carboxylic acid lactone
    • SR-01000813823-2
    • EINECS 213-554-5
    • 976-71-6
    • (17a)-17-Hydroxy-3-oxopregna-4
    • +Expand
    • MFCD00071735
    • UJVLDDZCTMKXJK-WNHSNXHDSA-N
    • 1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1
    • C[C@]12CC[C@@H]3[C@]4(CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C
    • 0046602

Computed Properties

  • 340.203845g/mol
  • 0
  • 2.7
  • 0
  • 3
  • 0
  • 340.203845g/mol
  • 340.203845g/mol
  • 43.4Ų
  • 25
  • 719
  • 0
  • 6
  • 0
  • 0
  • 0
  • 1

Experimental Properties

  • 4.37010
  • 43.37000
  • 1.5000 (estimate)
  • 416.25°C (rough estimate)
  • 160-167°C
  • 237.6±30.2 °C
  • DMSO: soluble20mg/mL, clear
  • Powder
  • +24 ~ +30° (c=1, CHCl3)
  • 1.1236 (rough estimate)

Canrenone Security Information

  • 36/37-61
  • Xn Xn N N
  • NONH for all modes of transport
  • H302-H315-H319-H335
  • P273; P281
  • Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 40-51/53
  • Warning

Canrenone Customs Data

  • 29329990

Canrenone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IKFA-1g
Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone,(17a)-
976-71-6 98%(HPLC)
1g
$39.00 2024-04-19
A2B Chem LLC
AI65478-1g
(1'S,2R,2'R,10'R,11'S,15'S)-2',15'-dimethylspiro[oxolane-2,14'-tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecane]-6',8'-diene-5,5'-dione
976-71-6 98%(HPLC)
1g
$24.00 2024-07-18
Aaron
AR00IKNM-250mg
Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone,(17a)-
976-71-6 98%
250mg
$45.00 2024-07-18
abcr
AB348866-1 g
Canrenone, 98%; .
976-71-6 98%
1 g
€67.50 2023-07-19
Chemenu
CM110179-25g
Canrenone
976-71-6 95+%
25g
$*** 2023-05-29
ChemScence
CS-0013142-50mg
Canrenone
976-71-6 99.54%
50mg
$50.0 2021-09-02
Enamine
EN300-123063-0.05g
(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione
976-71-6 95%
0.05g
$19.0 2023-04-20
eNovation Chemicals LLC
D509746-1g
Canrenone
976-71-6 97%
1g
$380 2022-09-04
LKT Labs
C0160-250 mg
Canrenone
976-71-6 ≥98%
250MG
$55.00 2023-07-11
MedChemExpress
HY-B1438-10mM*1 mL in DMSO
Canrenone
976-71-6 99.56%
10mM*1 mL in DMSO
¥550

Canrenone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium ethoxide ,  Monopotassium phosphate Solvents: Ethanol ;  0.3 h, 78 °C
1.2 4 h, 78 °C
1.3 Reagents: Acetic acid ;  pH 8
1.4 Reagents: Water
1.5 Reagents: Water ;  24 h, 100 °C
Reference
Simple cost-effective preparation method of canrenone with high yield and purity
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Ethylene glycol ,  Water ;  50 °C → 90 °C
Reference
Method for synthesizing canrenone
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  N-Bromosuccinimide Solvents: Acetone ,  Water
1.2 Reagents: Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide
Reference
Method of synthesis of γ-lactone 3 of (7α-acetylthio-17β-hydroxy-3-oxoandrost-4-ene-17α-yl)propionic acid
, Russian Federation, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ,  Water ;  1 h, 0 °C
1.2 Reagents: Lithium carbonate (Li2CO3) ,  Lithium bromide ;  0 °C → 100 °C; 2.5 h, 100 °C
Reference
Synthesis of spironolactone
Wang, Hongxia; Ye, Jingquan; Jiang, Zhongxing, Zhongguo Yiyao Gongye Zazhi, 2005, 36(1), 1-3

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Dimethylformamide Catalysts: Poly(4-vinylpyridine) Solvents: 2-Methyltetrahydrofuran ;  6 h, 65 °C
Reference
Method for preparing spironolactone intermediate canrenone using lactone and dimethylformamide
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Chloroform ,  Water
Reference
6,7-Dihydroxy-6,7-dihydrocanrenone isomers: improved synthesis and proton NMR study
Tal, Daniel M., Steroids, 1989, 54(1), 113-22

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Chloranil Solvents: Methanol ,  1,2-Dichloroethane ;  1.5 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  1 h, rt
Reference
Method of preparing spirolactone
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Chloranilic acid Solvents: Methanol ,  1,2-Dichloroethane ,  Water ;  1 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  1 h, rt
Reference
A method for preparing Canrenone
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Chloranil Solvents: Methanol ,  Dichloromethane ,  Water ;  1 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  1 h, rt
Reference
Improved synthesis of canrenone, intermediate of eplerenone
Zhang, Yinghua; Xiong, Zhigang; Qiu, Guofu; Liang, Shucai; Li, Zongtao; et al, Zhongguo Yaowu Huaxue Zazhi, 2005, 15(4), 241-243

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ;  rt → 30 °C; 12 h, 30 °C; 30 °C → rt
1.3 Reagents: Sodium bicarbonate ,  Sodium bisulfite Solvents: Water ;  10 min, rt
Reference
Facile and highly efficient synthesis of Canrenone
He, Shihua, Zhongguo Xiandai Yingyong Yaoxue, 2010, 27(1), 30-32

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Acetic acid ,  Pyridine ,  Sodium acetate ,  N-Bromosuccinimide Solvents: Acetone ,  Water ;  15 min, 0 °C; 1.5 h, -2 - 2 °C
1.2 Reagents: Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide ;  rt → 100 °C; 3 h, 100 - 105 °C
Reference
Method for synthesis of spironolactone intermediate Canrenone
, China, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
Fluorine-substituted corticosteroids: synthesis and evaluation as potential receptor-based imaging agents for positron emission tomography of the brain
Pomper, Martin G.; Kochanny, Monica J.; Thieme, Andrea M.; Carlson, Kathryn E.; Vanbrocklin, Henry F.; et al, Nuclear Medicine and Biology, 1992, 19(4), 461-80

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
1.3 Reagents: Chloranil Solvents: tert-Butanol ;  rt; 3 h, 80 °C
Reference
One-Pot γ-Lactonization of Homopropargyl Alcohols via Intramolecular Ketene Trapping
Yamane, Daichi; Tanaka, Haruna; Hirata, Akihiro; Tamura, Yumiko; Takahashi, Daichi; et al, Organic Letters, 2021, 23(7), 2831-2835

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sodium dithionate ,  Hydrogen bromide Solvents: 2-Methylpyridine ,  N-Methyl-2-pyrrolidone ,  Water ;  -10 - -15 °C; 1.5 - 2 h, -10 °C; 1.5 - 2 h, -10 °C
1.2 Solvents: Water ;  2 h, 0 °C
1.3 Reagents: Lithium bromide ;  90 - 95 °C; 95 °C → 40 °C; 2 h, rt
1.4 Reagents: Acetic acid ,  Potassium hydroxide ,  Hydrochloric acid Solvents: Water ;  40 - 50 °C; 50 °C → 80 °C
Reference
An improved process for the preparation of Canrenone and its intermediate
, India, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Calcium carbonate ,  Calcium bromide Solvents: Dimethylformamide ,  Dichloromethane ;  95 °C; 1.5 h, 95 °C
Reference
Dehydrogenation method for preparing canrenone by bromination with N-bromosuccinimide and debromination with calcium bromide and calcium carbonate
, China, , ,

Canrenone Raw materials

Canrenone Preparation Products

Canrenone Suppliers

WuHan Dong Kang Yuan technology co., LTD
Audited Supplier Audited Supplier
(CAS:976-71-6)
CAI JING LI
15377658509
2851686519@qq.com
SI CHUAN WEI KE QI Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:976-71-6)
YANG YANG
13348961525
2851167780@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:976-71-6)
JI ZHI SHI JI
18117592386
3007522982@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:976-71-6)
A LA DING
anhua.mao@aladdin-e.com

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